1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a fluorophenyl group, an isopropylpiperidinyl moiety, and a methanesulfonamide group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Formation of the 4-fluorophenyl intermediate: This can be achieved through the fluorination of a suitable phenyl precursor.
Synthesis of the isopropylpiperidinyl intermediate: This involves the alkylation of piperidine with isopropyl halides under basic conditions.
Coupling of intermediates: The 4-fluorophenyl and isopropylpiperidinyl intermediates are coupled using a suitable coupling agent, such as a sulfonyl chloride, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled temperature and pressure: To maintain the stability of intermediates and the final product.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the piperidinyl moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide
- 1-(4-bromophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide
- 1-(4-methylphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide
Uniqueness
1-(4-fluorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2S/c1-13(2)19-9-7-14(8-10-19)11-18-22(20,21)12-15-3-5-16(17)6-4-15/h3-6,13-14,18H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCORQXBRPMZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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